m-PEG3-ONHBoc - 1835759-87-9

m-PEG3-ONHBoc

Catalog Number: EVT-275242
CAS Number: 1835759-87-9
Molecular Formula: C12H25NO6
Molecular Weight: 279.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
m-PEG3-ONHBoc is a PEG derivative. PEG Linkers and derivatives may be useful in the development of antibody drug conjugates.

Biotin-PEG3-amine

  • Relevance: Biotin-PEG3-amine is structurally related to m-PEG3-ONHBoc through the shared PEG3 linker. Both compounds utilize this linker to provide a hydrophilic and flexible spacer between two functional groups. The difference lies in the specific functional groups attached to the PEG3 linker. While m-PEG3-ONHBoc likely contains an ONH group and a Boc protecting group, Biotin-PEG3-amine contains biotin and an amine group. []

Fmoc-CH2-CH2-(PEG)3-COOH (Fmoc-AEAAA)

  • Relevance: Similar to m-PEG3-ONHBoc, Fmoc-AEAAA utilizes a PEG3 linker. The structural similarity lies in the use of PEG3 for its properties as a hydrophilic and biocompatible spacer. []

Cryptophane-A–biotin (CrA-(PEG)3-biotin)

  • Relevance: The use of a PEG3 linker is the key structural similarity between CrA-(PEG)3-biotin and m-PEG3-ONHBoc. []

CrA-fluorescein-biotin

  • Relevance: Although not directly containing a PEG3 linker, the presence of a PEG chain in the PEGFAM-amide component makes CrA-fluorescein-biotin relevant to m-PEG3-ONHBoc, highlighting the use of PEG-based linkers in constructing complex bioconjugates. []
Overview

m-PEG3-ONHBoc is a methoxy poly(ethylene glycol) derivative that features an aminooxy group protected by a Boc (tert-butyloxycarbonyl) moiety. This compound is classified as a polyethylene glycol linker, specifically designed for use in bioconjugation applications, including the synthesis of PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates. The inclusion of the aminooxy group allows for selective reactions with aldehydes or ketones, facilitating the formation of stable linkages in various biochemical contexts.

Source and Classification

m-PEG3-ONHBoc is commercially available from several suppliers, including MedChemExpress and BroadPharm, indicating its utility in research and pharmaceutical development. It falls under the broader category of polyethylene glycol derivatives, which are widely used in biochemistry and medicinal chemistry due to their biocompatibility and ability to improve solubility and stability of therapeutic agents .

Synthesis Analysis

The synthesis of m-PEG3-ONHBoc typically involves several steps:

  1. Starting Material: The synthesis begins with methoxy poly(ethylene glycol) (m-PEG), which serves as the backbone.
  2. Functionalization: The terminal hydroxyl group of m-PEG is reacted with a Boc-protected aminooxy reagent. This reaction usually employs coupling agents to facilitate the formation of the aminooxy linkage.
  3. Purification: The resultant product is purified using techniques such as precipitation or chromatography to ensure high purity suitable for research applications.

Technical details regarding the reaction conditions, including solvent choice, temperature, and reaction time, are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of m-PEG3-ONHBoc can be represented as follows:

  • Molecular Formula: C₁₃H₃₁N₃O₉
  • Molecular Weight: Approximately 329.41 g/mol
  • Structure: The compound consists of a linear polyethylene glycol chain with a Boc-protected aminooxy functional group at one end.

Data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized m-PEG3-ONHBoc .

Chemical Reactions Analysis

m-PEG3-ONHBoc participates in several chemical reactions:

  1. Aldol Condensation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
  2. Deprotection: The Boc group can be removed under acidic conditions, exposing the free aminooxy group for further reactions.
  3. Conjugation Reactions: This compound can be used in various coupling reactions to attach drugs or other biomolecules to PEG linkers.

These reactions are essential for creating multifunctional bioconjugates that can enhance drug delivery systems .

Mechanism of Action

The mechanism of action for m-PEG3-ONHBoc primarily revolves around its ability to form stable linkages through oxime bond formation with carbonyl-containing compounds. Upon exposure to an aldehyde or ketone, the aminooxy group reacts to form an oxime, which is a stable linkage that can withstand physiological conditions. This property makes it particularly valuable in drug conjugation strategies where stability and specificity are paramount .

Physical and Chemical Properties Analysis

m-PEG3-ONHBoc exhibits several notable physical and chemical properties:

Characterization methods such as dynamic light scattering (DLS) may be employed to assess its hydrodynamic radius and aggregation behavior in solution .

Applications

m-PEG3-ONHBoc finds extensive applications in scientific research:

  1. Bioconjugation: Used as a linker in the synthesis of antibody-drug conjugates, enhancing drug delivery efficacy.
  2. PROTAC Development: Serves as a crucial component in the design of PROTACs aimed at targeted protein degradation.
  3. Surface Modification: Can be utilized for modifying surfaces in biosensors or drug delivery systems to improve biocompatibility and functionality.

The versatility of m-PEG3-ONHBoc makes it an essential tool in modern medicinal chemistry and biotechnology .

Introduction

Structural and Functional Overview of m-PEG3-ONHBoc

m-PEG3-ONHBoc, chemically termed tert-butyl (2-(2-(2-methoxyethoxy)ethoxy)ethoxy)carbamate, is a monodispersed polyethylene glycol (PEG) linker featuring a Boc-protected aminooxy group. Its molecular formula is C₁₂H₂₅NO₆, with a precise molecular weight of 279.33 g/mol, distinguishing it from polydisperse PEG analogs with variable chain lengths [3] [7]. The compound comprises three key domains:

  • Methoxy-terminated PEG triethylene glycol spacer: Enhances hydrophilicity and aqueous solubility (logP ≈ -1.2), critical for biocompatibility in physiological environments [1] [4].
  • Boc-protected aminooxy group: Serves as a temporary protective moiety for the nucleophilic -ONH₂ group, enabling controlled conjugation upon acidic deprotection [3] [6].
  • Carbamate linkage: Provides stability against enzymatic degradation while allowing cleavage under mild acidic conditions (e.g., trifluoroacetic acid) [8].
  • Functionality: The Boc group (-OC(O)C(CH₃)₃) shields the reactive aminooxy group during synthetic steps, preventing unwanted side reactions. Post-deprotection, the exposed aminooxy group forms stable oxime bonds with carbonyl groups (ketones/aldehydes) in biomolecules, facilitating site-specific bioconjugation [3] [6]. The PEG spacer further minimizes steric hindrance and improves pharmacokinetics of conjugated therapeutics [4] [7].

Table 1: Physicochemical Properties of m-PEG3-ONHBoc

PropertyValueAnalytical Method
CAS Number1835759-87-9N/A
Molecular FormulaC₁₂H₂₅NO₆HRMS (theor. 279.1682 Da)
Purity>98%HPLC, NMR
AppearanceSolid powderVisual
Solubility>100 mg/mL in DMSOSolubility assay
Storage Stability-20°C (long-term)Stability studies
Elemental CompositionC, 51.60%; H, 9.02%; N, 5.01%; O, 34.37%Elemental analysis [3]

Historical Development of PEG-Based Linkers in Organic Synthesis

PEG linkers evolved from early polydisperse polymers to precision-engineered monodispersed tools, driven by needs for reproducible pharmacokinetics:

  • 1970s–1990s: Initial PEGylation of proteins (e.g., bovine serum albumin) demonstrated reduced immunogenicity and extended plasma half-life, culminating in FDA approval of Adagen® (1990), the first PEGylated drug [7]. Early PEG reagents were polydisperse mixtures (PDI >1.05), complicating regulatory approval due to batch variability [4].
  • 2000s: Monodispersed PEGs (PDI =1.0) emerged, enabling exact molecular weight control. Innovations like m-PEG3-ONHBoc provided defined chain lengths (e.g., triethylene glycol) for consistent drug-linker ratios in antibody-drug conjugates (ADCs) [4] [7].
  • 2010s–Present: Linkers expanded beyond protein therapeutics to nucleic acid delivery (e.g., lipid nanoparticles in COVID-19 vaccines) and PROTACs. Monodispersed PEGs like m-PEG3-ONHBoc became vital for generating homogeneous conjugates with optimized in vivo performance [4] [6].
  • Role of m-PEG3-ONHBoc: This linker exemplifies modern trends in PEG chemistry by combining monodispersity with orthogonally protected functionality. Its short PEG3 spacer balances hydrophilicity and minimal immunogenicity, addressing limitations of early PEG polymers [3] [7].

Table 2: Evolution of PEG Linker Designs

GenerationFeaturesLimitationsModern Examples
Polydisperse PEGVariable chain lengths (e.g., PEG 2000)Batch variability, poor PK reproducibilityDSPE-mPEG2000 (Pfizer vaccine)
Monodispersed PEGExact chain length (e.g., 3 EG units)Complex synthesism-PEG3-ONHBoc
Functionalized PEGEnd-group diversity (Boc, azide, NHS ester)Higher costAzido-PEG₁₂-NHS ester [4]

Role of Boc-Protected Linkers in Contemporary Bioconjugation Strategies

Boc protection remains indispensable for aminooxy groups in bioconjugation due to its orthogonality and deprotection efficiency:

  • Orthogonal Reactivity: Unlike amine-reactive NHS esters or thiol-targeting maleimides, Boc-protected aminooxy groups remain inert to nucleophiles during multi-step syntheses. This permits sequential conjugation of payloads without cross-reactivity [3] [6].
  • Controlled Deprotection: The Boc group is cleaved under mild acidic conditions (e.g., 20–50% TFA in DCM, 30 min) without damaging sensitive substrates like peptides or oligonucleotides. Subsequent oxime ligation proceeds at neutral pH, minimizing biomolecule degradation [6] [8].
  • Applications:
  • ADC Development: m-PEG3-ONHBoc enables stable insertion of PEG spacers between antibodies and cytotoxic drugs, enhancing solubility and reducing aggregation [4] [7].
  • PROTAC Synthesis: Serves as a hydrophilic linker connecting E3 ligase ligands to target protein binders, improving cellular uptake and proteasomal degradation efficiency [6].
  • Nanoparticle Functionalization: Conjugates carbonyl-modified ligands to lipid nanoparticles for targeted drug delivery [4].

Table 3: Boc-Protected Linkers in Therapeutic Applications

ApplicationLinker RoleAdvantage
Antibody-Drug ConjugatesSpacer between antibody & payloadReduces hydrophobicity-induced aggregation
PROTAC DegradersConnects E3 ligase binder & target ligandEnhances solubility & cell permeability
mRNA Vaccine DeliveryConjugates targeting peptides to LNPsImproves biodistribution & endosomal escape [4] [6]
  • Future Directions: Advances in "click-compatible" Boc alternatives (e.g., azide-alkyne cycloadditions) are emerging, but Boc remains preferred for aminooxy protection due to its commercial availability and well-characterized deprotection kinetics [3] [8].

Properties

CAS Number

1835759-87-9

Product Name

m-PEG3-ONHBoc

IUPAC Name

tert-butyl N-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]carbamate

Molecular Formula

C12H25NO6

Molecular Weight

279.33

InChI

InChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14)

InChI Key

MAGDKXJOAGLHED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOC

Solubility

Soluble in DMSO

Synonyms

m-PEG3-ONHBoc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.